Hemopressin(rat) (TFA)

Cannabinoid Pharmacology GPCR Signaling Constitutive Activity

Choose Hemopressin(rat) TFA when experimental aims require unambiguous inverse agonism at CB1, not neutral antagonism or agonism. Unlike N-terminally extended peptides (VD- or RVD-hemopressin), it blocks constitutive CB1 activity to the same extent as rimonabant without activating the receptor. It is orally bioactive, suppresses mechanical hyperalgesia for up to 6 h in CCI rats, and dose-dependently reduces food intake. The TFA counter-ion provides superior aqueous solubility for in vivo dosing. Species-specific sequence (rat vs. human/mouse) means substitution invalidates pharmacological interpretation.

Molecular Formula C55H78F3N13O14
Molecular Weight 1202.3 g/mol
Cat. No. B12050592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemopressin(rat) (TFA)
Molecular FormulaC55H78F3N13O14
Molecular Weight1202.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4.C(=O)(C(F)(F)F)O
InChIInChI=1S/C53H77N13O12.C2HF3O2/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35;3-2(4,5)1(6)7/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,44-;/m0./s1
InChIKeyFXBODCREWDDYNR-DFZCIRLNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hemopressin(rat) (TFA): A Selective CB1 Inverse Agonist Peptide for Cannabinoid Research


Hemopressin(rat) (TFA) is a nonapeptide (sequence: PVNFKFLSH) derived from the α1-chain of hemoglobin, originally isolated from rat brain homogenates [1]. It functions as an orally bioactive, selective inverse agonist of the CB1 cannabinoid receptor [2]. The compound is supplied as a trifluoroacetate (TFA) salt (CAS: 1431329-47-3; molecular weight: 1202.28 g/mol), which enhances aqueous solubility for experimental applications .

Why Generic Substitution of Hemopressin(rat) (TFA) is Inadequate for Rigorous Research


The hemopressin peptide family exhibits profound functional divergence based on subtle sequence variations. Hemopressin(rat) (Hp) is a selective CB1 inverse agonist, while the N-terminally extended peptides VD-hemopressin(α) and RVD-hemopressin(α) act as CB1 agonists or allosteric modulators, respectively [1]. Furthermore, species-specific sequence differences exist between rat and human/mouse hemopressin [2]. This functional heterogeneity means that substituting one hemopressin variant for another will yield fundamentally different pharmacological outcomes, invalidating experimental conclusions. The quantitative evidence below demonstrates that Hemopressin(rat) (TFA) possesses distinct, measurable properties that dictate its specific suitability for research applications.

Quantitative Evidence for Hemopressin(rat) (TFA) Differentiation: A Comparator-Based Analysis


Functional Divergence: Inverse Agonism vs. Agonism at CB1 Receptor

Hemopressin(rat) is a CB1 inverse agonist, blocking constitutive receptor activity to the same extent as the synthetic inverse agonist rimonabant [1]. In contrast, the N-terminally extended peptides VD-hemopressin(α) and RVD-hemopressin(α) function as a CB1 agonist and a negative allosteric modulator, respectively [2]. This represents a fundamental, qualitative difference in mechanism of action, not merely a potency difference.

Cannabinoid Pharmacology GPCR Signaling Constitutive Activity

Receptor Selectivity Profile: CB1 vs. CB2

Hemopressin(rat) is highly selective for the CB1 receptor. It efficiently blocks signaling by CB1 receptors but does not affect other family A GPCRs, including the closely related CB2 receptor [1]. This is in contrast to RVD-hemopressin(α), which has been shown to modulate both CB1 (as a negative allosteric modulator) and CB2 (as a positive allosteric modulator) receptors [2], and also blocks the TRPV1 channel with an IC50 of 18.62 µM [3].

Receptor Selectivity GPCR Pharmacology Off-Target Effects

Oral Bioactivity and Blood-Brain Barrier Permeability Profile

Hemopressin(rat) is orally active and demonstrates in vivo effects following both oral (P.O.) and intraperitoneal (i.p.) administration [1]. However, mass spectrometry analysis after i.p. administration (1 mg/kg) indicates that intact Hemopressin(rat) does not cross the blood-brain barrier (BBB) to a significant degree, suggesting its central effects after peripheral administration may be mediated by active fragments or peripheral mechanisms [2]. In contrast, its anxiogenic effect after intracerebroventricular (i.c.v.) injection is mediated by TRPV1, not CB1, receptors [3].

Oral Bioavailability Pharmacokinetics Blood-Brain Barrier

Efficacy in Neuropathic vs. Inflammatory Pain Models

Hemopressin(rat) demonstrates antinociceptive effects in both inflammatory and neuropathic pain models. Oral administration inhibits mechanical hyperalgesia in rats subjected to chronic constriction injury (CCI) of the sciatic nerve, a model of neuropathic pain, with effects lasting up to 6 hours [1]. The mechanism involves decreased calcium flux in DRG neurons and opening of peripheral K+ channels [2]. This efficacy in neuropathic pain models is a key differentiator from many other cannabinoid ligands that show more limited efficacy in this context.

Pain Research Neuropathic Pain Antinociception

Stability and Handling: TFA Salt Formulation Advantages

Hemopressin(rat) is supplied as a TFA (trifluoroacetate) salt (CAS: 1431329-47-3). The TFA counterion enhances aqueous solubility, facilitating the preparation of stock solutions for biological assays [1]. The base peptide (CAS: 568588-77-2) has a molecular weight of 1088.2 g/mol, whereas the TFA salt is 1202.28 g/mol . This difference in molecular weight is critical for accurate molar calculations. The TFA salt is recommended to be stored as a powder at -20°C (3 years) or 4°C (2 years), and in solution at -80°C (6 months) or -20°C (1 month) .

Peptide Chemistry Formulation Stability Experimental Reproducibility

Optimal Research and Industrial Application Scenarios for Hemopressin(rat) (TFA)


Dissecting CB1 Inverse Agonism in GPCR Signaling Pathways

Employ Hemopressin(rat) (TFA) as a selective tool to investigate the specific functional consequences of CB1 receptor inverse agonism, as opposed to neutral antagonism or agonism. This application is supported by evidence showing Hemopressin(rat) blocks constitutive CB1 activity to the same extent as rimonabant [1]. Unlike N-terminally extended peptides (e.g., VD-hemopressin(α)), it does not activate the receptor [2].

Investigating Mechanisms of Neuropathic Pain

Utilize Hemopressin(rat) (TFA) in the chronic constriction injury (CCI) rat model to study antinociceptive pathways in neuropathic pain. Evidence demonstrates that oral administration inhibits mechanical hyperalgesia for up to 6 hours via mechanisms involving calcium flux and potassium channels [1]. This provides a peptide-based alternative to small molecule cannabinoid ligands in pain research.

Studying CB1-Mediated Appetite Regulation and Energy Homeostasis

Leverage the oral bioactivity of Hemopressin(rat) (TFA) to investigate the role of CB1 receptors in feeding behavior and metabolic control. Studies have shown that peripheral or central administration of Hemopressin dose-dependently decreases night-time food intake in normal and obese rodents [1].

Probing Peripheral vs. Central Cannabinoid Mechanisms

Exploit the distinct pharmacokinetic profile of Hemopressin(rat) (TFA)—orally active yet with limited BBB penetration of the intact peptide—to differentiate between peripheral and central CB1-mediated effects. This is critical for understanding the site of action for therapeutic interventions and for interpreting behavioral outcomes following different routes of administration [1].

Quote Request

Request a Quote for Hemopressin(rat) (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.